molecular formula C6H3N3O8 B3031882 Styphnic acid CAS No. 82-71-3

Styphnic acid

Cat. No. B3031882
CAS RN: 82-71-3
M. Wt: 245.1 g/mol
InChI Key: IXHMHWIBCIYOAZ-UHFFFAOYSA-N
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Patent
US03933926

Procedure details

A process for the preparation of styphnic acid comprising adding a liquid suspension containing from about 4 to about 20 percent weight/volume of 2,4-dinitroso resorcinol over a period of time sufficient to form styphnic acid to a nitric acid solution containing between 45 and 100 percent by weight of nitric acid, said solution being maintained at a temperature in the range from about 45° to 100°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:16]([OH:17])=[C:12]([N+:13]([O-:15])=[O:14])[CH:11]=[C:7]([N+:8]([O-:10])=[O:9])[C:5]=1[OH:6])[N+:2]([O-:4])=[O:3].N(C1C(O)=C(N=O)C=CC=1O)=[O:19]>>[C:1]1([C:5]([OH:6])=[C:7]([N+:8]([O-:10])=[O:9])[CH:11]=[C:12]([N+:13]([O-:15])=[O:14])[C:16]=1[OH:17])[N+:2]([O-:4])=[O:3].[N+:13]([O-:15])([OH:19])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=C(O)C([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)C1=C(O)C=CC(=C1O)N=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
adding a liquid suspension

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=C(O)C([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Name
Type
product
Smiles
[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.